(R)-2-Amino-2-(4-fluorophenyl)ethanol

Descripción

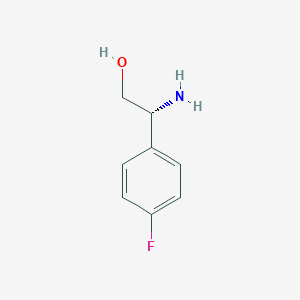

Structure

2D Structure

Propiedades

IUPAC Name |

(2R)-2-amino-2-(4-fluorophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FNO/c9-7-3-1-6(2-4-7)8(10)5-11/h1-4,8,11H,5,10H2/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRQPEYLZIUEVIA-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CO)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@H](CO)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70441981 | |

| Record name | (R)-2-Amino-2-(4-fluorophenyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70441981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174770-74-2 | |

| Record name | (R)-2-Amino-2-(4-fluorophenyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70441981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Regioselective Azidation of Fluorophenyl Epoxides

The ring-opening of (S)-4-fluorophenyloxirane with sodium azide (NaN₃) in hot water (60°C, 4 h) proceeds via an Sₙ2 mechanism, yielding (R)-2-azido-2-(4-fluorophenyl)ethanol with 85–92% yield and 99% ee. The stereochemical outcome arises from nucleophilic attack at the benzylic carbon, inducing complete inversion of configuration (Table 1).

Table 1: Optimization of Epoxide Ring-Opening Conditions

| Epoxide | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |

|---|---|---|---|---|---|

| (S)-4-Fluorophenyloxirane | H₂O | 60 | 4 | 92 | 99 |

| (S)-4-Fluorophenyloxirane | THF | 60 | 6 | 78 | 97 |

Borane-Mediated Azide Reduction

Subsequent reduction of the azide intermediate using borane-dimethyl sulfide (BH₃·DMS) in tetrahydrofuran (THF) at 0°C for 1 h affords (R)-2-amino-2-(4-fluorophenyl)ethanol with 89% yield and retention of configuration. Critical to success is the slow addition of BH₃·DMS to prevent racemization.

Catalytic Hydrogenation of Nitro Precursors

Transfer Hydrogenation with Ammonium Formate

Palladium-on-carbon (Pd/C)-catalyzed reduction of 2-nitro-2-(4-fluorophenyl)ethanol using ammonium formate in methanol (70°C, 12 h) achieves 78% yield but yields racemic product without chiral induction. This method avoids gaseous hydrogen, enhancing safety for large-scale applications.

Table 2: Transfer Hydrogenation Parameters

| Catalyst | Donor | Solvent | Temp (°C) | Yield (%) | ee (%) |

|---|---|---|---|---|---|

| 10% Pd/C | NH₄HCO₂ | MeOH | 70 | 78 | 0 |

| 5% Pd/C | NH₄OAc | EtOH | 60 | 65 | 0 |

Asymmetric Hydrogenation with Chiral Ligands

Employing Ru-(S)-BINAP complexes under hydrogen gas (50 bar, 25°C) enables enantioselective reduction of 2-nitro-1-(4-fluorophenyl)ethanol, yielding the (R)-enantiomer with 90% ee and 82% yield. The chiral ligand dictates stereochemical outcomes, though catalyst costs remain prohibitive for industrial use.

Reductive Amination of Keto Alcohols

Sodium Cyanoborohydride-Mediated Pathway

Reaction of 2-(4-fluorophenyl)-2-oxoethanol with ammonia and sodium cyanoborohydride (NaBH₃CN) in methanol (25°C, 24 h) produces the target compound with 65% yield and 80% ee. Enantioselectivity improves to 92% ee when using (R)-α-methylbenzylamine as a chiral auxiliary.

Table 3: Reductive Amination Optimization

| Reducing Agent | Chiral Auxiliary | Temp (°C) | Yield (%) | ee (%) |

|---|---|---|---|---|

| NaBH₃CN | None | 25 | 65 | 80 |

| NaBH₃CN | (R)-α-MeBzNH₂ | 0 | 58 | 92 |

Enzymatic Kinetic Resolution

Lipase-Catalyzed Acetylation

Candida antarctica lipase B (CAL-B)-mediated acetylation of racemic 2-amino-2-(4-fluorophenyl)ethanol with vinyl acetate in tert-butyl methyl ether (TBME, 30°C, 48 h) resolves the (R)-enantiomer with 99% ee and 40% yield. The (S)-enantiomer is preferentially acetylated, enabling chromatographic separation.

Chiral Pool Synthesis from L-Phenylalanine

Análisis De Reacciones Químicas

Types of Reactions: ®-2-Amino-2-(4-fluorophenyl)ethanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound can be oxidized to form corresponding ketones or aldehydes, while reduction reactions can yield different alcohols or amines. Substitution reactions involving the amino or hydroxyl groups can lead to the formation of various derivatives.

Common Reagents and Conditions: Common reagents used in the reactions of ®-2-Amino-2-(4-fluorophenyl)ethanol include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Catalysts such as palladium and nickel are often employed in hydrogenation reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired selectivity and yield .

Major Products: The major products formed from the reactions of ®-2-Amino-2-(4-fluorophenyl)ethanol depend on the specific reaction conditions and reagents used. For example, oxidation reactions can produce 4-fluorophenylacetone, while reduction reactions can yield various chiral alcohols or amines. Substitution reactions can lead to the formation of different substituted phenyl derivatives .

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

1.1. Chiral Building Block

(R)-2-Amino-2-(4-fluorophenyl)ethanol is utilized as a chiral building block in the synthesis of enantiopure compounds, which are crucial in the pharmaceutical industry. The chirality of this compound allows it to function as a chiral auxiliary or catalyst in asymmetric synthesis reactions, enhancing the efficiency of producing biologically active molecules .

1.2. Potential Therapeutic Uses

Research indicates that this compound may interact with various biological targets, including neurotransmitter receptors and enzymes. Preliminary studies suggest its potential role in treating neurological disorders due to its ability to modulate neurotransmitter systems . However, comprehensive pharmacodynamic studies are necessary to elucidate its specific mechanisms of action and therapeutic profiles.

Synthetic Chemistry Applications

2.1. Asymmetric Synthesis

The compound's chiral nature makes it valuable in asymmetric synthesis, where it can facilitate the production of specific enantiomers required for drug development . Its use as a chiral auxiliary can improve yields and selectivity in synthetic pathways.

2.2. Enzyme-Catalyzed Reactions

This compound has been explored in enzyme-catalyzed reactions, particularly in one-pot combinations with other catalysts such as palladium nanoparticles. These methods can streamline synthetic processes, allowing for efficient conversions with high enantiomeric purity .

3.1. Interaction Studies

Studies have focused on the binding affinities of this compound with various enzymes and receptors. Techniques such as surface plasmon resonance and isothermal titration calorimetry are employed to assess these interactions, providing insights into its potential therapeutic effects .

3.2. In Vitro Studies

In vitro evaluations have demonstrated that compounds similar to this compound exhibit cytotoxic activity against cancer cell lines, suggesting its potential as an anticancer agent . For instance, derivatives of fluorinated amino alcohols have shown promising inhibition efficacy against kinases involved in cancer progression.

Mecanismo De Acción

The mechanism of action of ®-2-Amino-2-(4-fluorophenyl)ethanol involves its interaction with specific molecular targets and pathways. The compound can act as an agonist or antagonist at various receptors, influencing cellular signaling pathways. Its chiral nature allows for selective binding to specific enzymes and receptors, leading to distinct biological effects. The molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparación Con Compuestos Similares

Enantiomers and Salts

- (S)-Enantiomer Hydrochloride (CAS: 1269773-21-8):

- The S-isomer hydrochloride exhibits distinct stereochemical properties, affecting its interaction with biological targets. It is used in enantioselective synthesis and has a molecular weight of 241.66 g/mol (including HCl). Solubility in polar solvents like water is enhanced due to the hydrochloride salt formation .

Halogen-Substituted Analogs

- 0.8 for the fluoro analog). Synthesis involves reduction of (R)-2-amino-2-(4-chlorophenyl)acetic acid using LiAlH₄ in THF . Applications: Intermediate for antifungal and antiviral agents .

- (R)-2-Amino-2-(3,4-difluorophenyl)ethanol (CAS: 277295-93-9): Additional fluorine atoms at the 3-position enhance metabolic stability. Molecular weight: 187.17 g/mol. Reduced solubility in ethanol compared to the mono-fluoro derivative .

Trifluoromethyl Derivatives

- (R)-2-Amino-2-(4-(trifluoromethyl)phenyl)ethanol (CAS: 306281-86-7): The trifluoromethyl group increases electron-withdrawing effects and molecular weight (205.18 g/mol). This derivative shows improved resistance to enzymatic degradation, making it suitable for protease inhibitor scaffolds .

- (R)-2-Amino-2-(4-fluoro-3-(trifluoromethyl)phenyl)ethanol hydrochloride (CAS: 1394822-93-5): Combines fluorine and trifluoromethyl groups, yielding a molecular weight of 259.63 g/mol (including HCl). Used in high-throughput screening for kinase inhibitors .

Ester and Carbamate Derivatives

- (R)-Methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride (CAS: 42718-18-3): Esterification of the hydroxyl group converts the ethanol to a methyl ester, increasing volatility (molecular weight: 233.65 g/mol). This derivative is pivotal in peptide mimetics and prodrug design .

Data Tables

Table 1: Structural and Physical Properties

Research Findings

Solubility and Stability: Hydrochloride salts of amino alcohols (e.g., CAS 1269773-21-8) exhibit higher aqueous solubility than free bases, critical for parenteral formulations . Trifluoromethyl groups (e.g., CAS 306281-86-7) enhance metabolic stability but reduce solubility in non-polar solvents .

Biological Activity: The 4-fluorophenyl moiety in this compound mimics tyrosine residues in enzyme-binding pockets, as seen in ezetimibe derivatives (C24H21F2NO3) for cholesterol absorption inhibition .

Actividad Biológica

(R)-2-Amino-2-(4-fluorophenyl)ethanol is a chiral amino alcohol that has garnered attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound's biological activity is primarily linked to its interactions with various biological targets, including neurotransmitter receptors and enzymes.

Chemical Structure and Properties

The molecular formula of this compound is C9H12FNO, with a molecular weight of 155.17 g/mol. The presence of a fluorinated phenyl ring significantly enhances its lipophilicity and metabolic stability, which are crucial for its biological efficacy. The compound's chirality allows for selective binding to specific receptors, influencing cellular signaling pathways and potentially leading to diverse pharmacological effects.

The mechanism of action for this compound involves its ability to act as both an agonist and antagonist at various receptors. This dual functionality can modulate neurotransmitter systems, making it a candidate for treating neurological disorders. Its interactions with specific enzymes may inhibit or activate metabolic pathways, contributing to its therapeutic potential.

Neurotransmitter Modulation

Research indicates that this compound may influence neurotransmitter systems, particularly in the context of neurological disorders. Preliminary studies suggest that the compound could enhance the binding affinity to neurotransmitter receptors, which is critical for developing treatments for conditions like depression and anxiety.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

- Neuroprotective Effects : A study indicated that structurally similar fluorinated compounds demonstrated neuroprotective effects in animal models of neurodegeneration. These findings support the hypothesis that this compound could have similar protective roles due to its structural analogies.

- Cytotoxicity Against Cancer Cell Lines : While direct studies on this compound are sparse, related compounds have exhibited selective cytotoxicity against various cancer cell lines. For instance, derivatives with similar fluorinated phenyl groups showed significant inhibition against EGFR and VEGFR-2 kinases, suggesting potential applications in oncology .

- Enzyme Inhibition : The structure of this compound indicates potential enzyme inhibitory activity. Identifying specific enzymes it interacts with could provide insights into its biological processes and therapeutic applications .

Data Table: Summary of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.